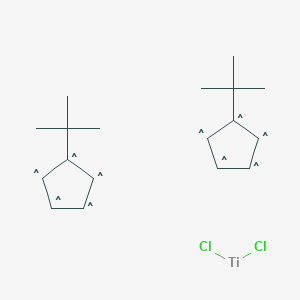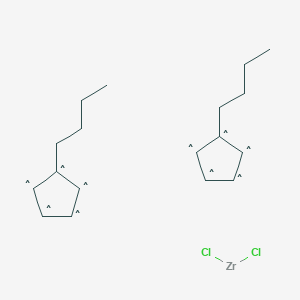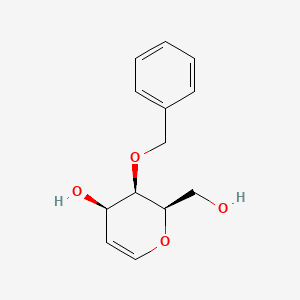
L-Asparagine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-d8 is a deuterated form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The “d8” designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and protein structures due to the unique properties of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-d8 typically involves the incorporation of deuterium into the L-Asparagine molecule. This can be achieved through various methods, including:
Chemical Synthesis: This method involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium in the L-Asparagine molecule.
Enzymatic Synthesis: Enzymes that catalyze the incorporation of deuterium into specific positions of the L-Asparagine molecule can be used. This method is often more selective and can produce higher yields of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine-d8 can undergo various chemical reactions, including:
Oxidation: The amino group of this compound can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated derivatives of L-Asparagine, such as deuterated oxo compounds, alcohols, and substituted amino acids.
Applications De Recherche Scientifique
L-Asparagine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein structures and functions by providing insights into the role of specific amino acids in protein folding and stability.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Employed in the production of stable isotope-labeled compounds for use in various industrial applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of L-Asparagine-d8 involves its incorporation into proteins and metabolic pathways in place of L-Asparagine. The presence of deuterium can alter the rate of enzymatic reactions and the stability of the resulting proteins. This can provide valuable information about the role of L-Asparagine in various biological processes and help in the development of new therapeutic strategies.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparagine-13C4,15N2,d8: A compound where L-Asparagine is labeled with both carbon-13 and nitrogen-15 isotopes in addition to deuterium.
L-Asparagine-13C4,d8: A compound where L-Asparagine is labeled with carbon-13 and deuterium.
Uniqueness
L-Asparagine-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool for studying metabolic pathways and protein structures.
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterioamino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD5 |
Clé InChI |
DCXYFEDJOCDNAF-OSRDDZQHSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)N([2H])[2H])N([2H])[2H] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



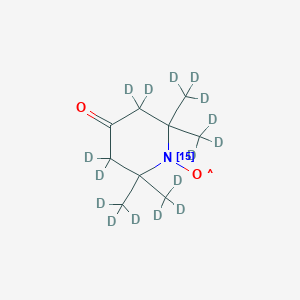
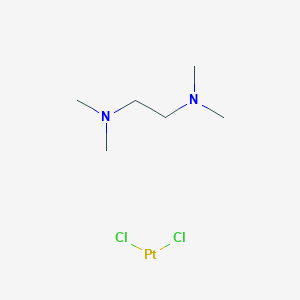
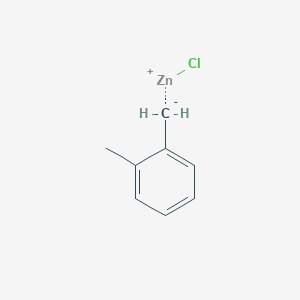


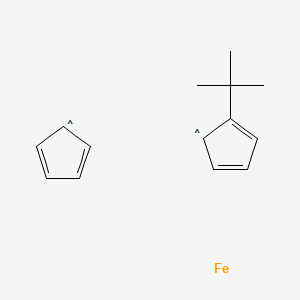


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
